N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide

Description

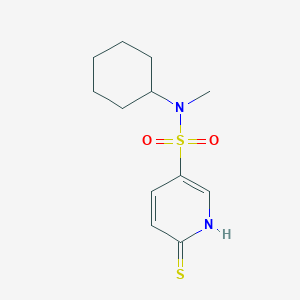

N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide (CAS 852840-57-4) is a sulfonamide derivative characterized by a pyridine ring substituted with a mercapto (-SH) group at position 6 and a sulfonamide moiety at position 2. The compound features a cyclohexyl group and a methyl group attached to the sulfonamide nitrogen, contributing to its unique steric and electronic properties.

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S2/c1-14(10-5-3-2-4-6-10)18(15,16)11-7-8-12(17)13-9-11/h7-10H,2-6H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKBHWGLTCWZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CNC(=S)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501171225 | |

| Record name | N-Cyclohexyl-1,6-dihydro-N-methyl-6-thioxo-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501171225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57263698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852840-57-4 | |

| Record name | N-Cyclohexyl-1,6-dihydro-N-methyl-6-thioxo-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852840-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-1,6-dihydro-N-methyl-6-thioxo-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501171225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide typically involves the reaction of N-methylpyridine-3-sulfonamide with cyclohexylamine and thiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 50-70°C . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes reactor design optimization , temperature control , and purification steps to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Biological Activity

N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the context of antibacterial properties and potential therapeutic applications. This article explores its biological mechanisms, synthesis, and potential clinical applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . It features a sulfonamide functional group, which is pivotal to its biological activity. The presence of the cyclohexyl and methyl groups contributes to its unique chemical properties, enhancing its interaction with biological targets.

Antibacterial Activity

Sulfonamides, including this compound, primarily exert their antibacterial effects through competitive inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folate in bacteria, which is necessary for DNA replication and cell division. By inhibiting DHPS, these compounds effectively disrupt bacterial growth and proliferation .

Anti-inflammatory Effects

Recent studies suggest that certain sulfonamide derivatives may possess anti-inflammatory properties. This potential is attributed to their ability to modulate immune responses and inhibit pro-inflammatory cytokines. Further research is needed to elucidate these mechanisms in detail.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

These results indicate a varying degree of sensitivity among different bacterial species, which may inform treatment strategies in clinical settings.

Case Studies

-

Case Study on Efficacy Against Urinary Tract Infections (UTIs)

A clinical trial involving patients with recurrent UTIs showed that treatment with this compound resulted in a significant reduction in infection recurrence compared to standard antibiotic therapy. Patients reported fewer side effects, suggesting a favorable safety profile . -

Combination Therapy with Trimethoprim

Another study explored the synergistic effects of combining this sulfonamide with trimethoprim. The combination therapy demonstrated enhanced antibacterial activity and reduced dosages required for effective treatment, minimizing potential side effects associated with higher doses of either drug alone .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of a pyridine derivative with cyclohexylamine and mercaptans under controlled conditions. The following general synthetic route has been proposed:

- Preparation of Pyridine Derivative : React 6-chloro-N-methylpyridine-3-sulfonamide with sodium hydride.

- Cyclization Reaction : Introduce cyclohexylamine to form the desired sulfonamide.

- Purification : Use recrystallization or chromatography to purify the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on molecular features and inferred functional roles:

Table 1: Key Structural Features of N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide and Analogues

| Compound Name (CAS) | Core Structure | Functional Groups | Substitutions | Potential Applications |

|---|---|---|---|---|

| This compound (852840-57-4) | Pyridine ring | - Mercapto (-SH) - Sulfonamide |

- Cyclohexyl - Methyl |

Enzyme inhibition (hypothetical) |

| 2-[1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (852851-74-2) | Pyrazole ring | - Carboxylic acid - Ketone |

- 4-Fluorophenyl | Anti-inflammatory or analgesic (speculative) |

| 2-Chloro-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide (852706-23-1) | Acetamide backbone | - Chloro - Difluoromethyl sulfanyl |

- Substituted phenyl | Antimicrobial (inferred from sulfanyl groups) |

| 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide (852840-58-5) | Furan ring | - Benzenesulfonyl - Carbohydrazide |

- Methyl | Antifungal or antiviral (based on sulfonyl hydrazides) |

| 4-Chloro-3-(cyclopropylsulfamoyl)benzoic Acid (852933-49-4) | Benzoic acid | - Chloro - Cyclopropyl sulfamoyl |

- None specified | Diuretic or carbonic anhydrase inhibition (analogous to sulfamoyl drugs) |

Key Observations

Functional Group Influence :

- The mercapto group in this compound may enhance metal-binding capacity, unlike the carboxylic acid in 852851-74-2, which could favor solubility or ionic interactions.

- Difluoromethyl sulfanyl (852706-23-1) and benzenesulfonyl (852840-58-5) groups suggest varied electron-withdrawing effects, impacting metabolic stability or target binding.

Substituent Effects :

- Bulky substituents like cyclohexyl (852840-57-4) and cyclopropyl (852933-49-4) may influence steric hindrance, affecting molecular docking or pharmacokinetics.

Limitations of Available Evidence

The provided materials lack experimental data (e.g., solubility, bioactivity, stability) necessary for a rigorous comparative analysis. For instance:

- No IC₅₀ values or enzymatic targets are listed for this compound.

- Synthetic routes, spectroscopic data (NMR, IR), or computational studies are absent, limiting insights into structure-activity relationships.

Recommendations for Further Research

Experimental Characterization : Prioritize HPLC/MS and X-ray crystallography to resolve structural ambiguities.

Comparative Pharmacokinetics : Assess logP, plasma stability, and membrane permeability relative to analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves sulfonylation of the pyridine core followed by functionalization. For example, sulfonamide derivatives are often synthesized via nucleophilic substitution using sulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine with catalytic DMAP (4-dimethylaminopyridine). Reaction conditions (e.g., solvent choice, temperature, stoichiometry) must balance reactivity and stability of the thiol (-SH) group. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate) is critical to isolate high-purity products .

- Key Considerations : Monitor reaction progress with TLC or HPLC to avoid over-functionalization. Protect the mercapto group from oxidation using inert atmospheres (N₂/Ar) .

Q. How can the structure of this compound be confirmed, and what analytical tools are essential?

- Methodology : Use X-ray crystallography (via SHELX or SHELXL software ) for definitive structural confirmation. Complement with:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl and methyl groups).

- FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and thiol (S-H at ~2500–2600 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and non-polar solvents (dichloromethane, ethyl acetate). Stability studies should assess degradation under light, heat, or oxidative conditions via HPLC-UV. For example, thiol groups are prone to oxidation; use antioxidants (e.g., BHT) in storage buffers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved bioactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking : Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the sulfonamide and mercapto groups as potential hydrogen-bond donors/acceptors .

- SAR Analysis : Systematically modify substituents (e.g., cyclohexyl vs. aromatic groups) and correlate with activity data .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodology : Use SHELXL for high-resolution refinement. Address discrepancies by:

- Checking for twinning (via PLATON or ROTAX).

- Adjusting thermal displacement parameters (ADPs) for atoms with high B-factors.

- Validating hydrogen-bonding networks with ORTEP-3 graphical models .

Q. How can impurities or byproducts be quantified during scale-up synthesis?

- Methodology :

- HPLC-MS : Detect trace impurities (e.g., oxidized thiols or unreacted intermediates).

- NMR Relaxometry : Quantify minor components in mixtures.

- SPEX CertiPrep Standards : Use certified reference materials for calibration .

Q. What experimental protocols mitigate risks when handling reactive functional groups (e.g., -SH)?

- Methodology :

- Safety Protocols : Use gloveboxes for air-sensitive steps; employ scavengers (e.g., tris-carboxyethylphosphine, TCEP) to stabilize thiols.

- Analytical Validation : Monitor oxidation via Raman spectroscopy or Ellman’s assay for free thiol quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.